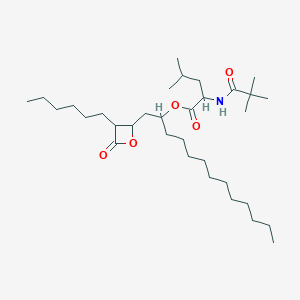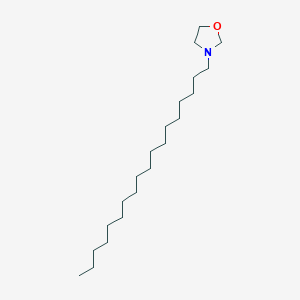
3-Octadecyloxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-Octadécyloxazolidine est un composé chimique appartenant à la famille des oxazolidines, caractérisée par un cycle à cinq chaînons contenant à la fois des atomes d'azote et d'oxygène. Ce composé est remarquable pour ses applications dans divers domaines, notamment la chimie, la biologie et l'industrie, en raison de ses propriétés structurales uniques.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La 3-Octadécyloxazolidine peut être synthétisée par condensation de 2-aminoalcools avec des aldéhydes ou des cétones. La réaction implique généralement le chauffage des réactifs en présence d'un catalyseur acide pour faciliter la formation du cycle oxazolidine .
Méthodes de Production Industrielle : Dans les milieux industriels, la production de 3-Octadécyloxazolidine peut impliquer des procédés à flux continu pour garantir un rendement et une pureté élevés. L'utilisation de systèmes catalytiques avancés et de conditions de réaction optimisées, telles que la température et la pression contrôlées, sont essentielles pour une production efficace .
Analyse Des Réactions Chimiques
Types de Réactions : La 3-Octadécyloxazolidine subit diverses réactions chimiques, notamment :
Réduction : Les réactions de réduction peuvent convertir les oxazolidines en leurs aminoalcools correspondants.
Réactifs et Conditions Communs :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) sont souvent utilisés.
Substitution : Des nucléophiles comme les halogénures d'alkyle et les halogénures d'aryle sont utilisés en conditions basiques.
Principaux Produits :
Oxydation : Oxazolidinones
Réduction : Aminoalcools
Substitution : Oxazolidines fonctionnalisées
4. Applications de la Recherche Scientifique
La 3-Octadécyloxazolidine a un large éventail d'applications dans la recherche scientifique :
5. Mécanisme d'Action
Le mécanisme d'action de la 3-Octadécyloxazolidine implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, elle se lie au centre de la peptidyl transférase du ribosome bactérien, inhibant la synthèse protéique. Ce mécanisme est similaire à celui d'autres oxazolidinones, qui sont connues pour leurs propriétés antibactériennes . La capacité du composé à former des complexes stables avec les protéines et autres biomolécules sous-tend ses diverses applications en recherche et en industrie.
Composés Similaires :
Oxazolidinones : Ces composés partagent la structure cyclique de l'oxazolidine et sont largement utilisés comme antibiotiques (par exemple, la linézolide).
Spirooxazolidines : Ces dérivés ont une structure spirocyclique, offrant des propriétés chimiques et des applications uniques.
Oxazolidines Polycycliques : Ces composés contiennent plusieurs cycles oxazolidine et sont utilisés dans des processus synthétiques complexes.
Unicité de la 3-Octadécyloxazolidine : La 3-Octadécyloxazolidine se distingue par sa longue chaîne alkyle, qui lui confère des propriétés hydrophobes uniques. Cette caractéristique la rend particulièrement utile dans les applications industrielles où la résistance à l'humidité et la stabilité sont essentielles .
Applications De Recherche Scientifique
3-Octadecyloxazolidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Octadecyloxazolidine involves its interaction with specific molecular targets. In biological systems, it binds to the peptidyl transferase center of the bacterial ribosome, inhibiting protein synthesis. This mechanism is similar to that of other oxazolidinones, which are known for their antibacterial properties . The compound’s ability to form stable complexes with proteins and other biomolecules underlies its diverse applications in research and industry.
Comparaison Avec Des Composés Similaires
Oxazolidinones: These compounds share the oxazolidine ring structure and are widely used as antibiotics (e.g., Linezolid).
Spirooxazolidines: These derivatives have a spirocyclic structure, offering unique chemical properties and applications.
Polycyclic Oxazolidines: These compounds contain multiple oxazolidine rings and are used in complex synthetic processes.
Uniqueness of 3-Octadecyloxazolidine: this compound stands out due to its long alkyl chain, which imparts unique hydrophobic properties. This characteristic makes it particularly useful in industrial applications where moisture resistance and stability are critical .
Propriétés
Formule moléculaire |
C21H43NO |
|---|---|
Poids moléculaire |
325.6 g/mol |
Nom IUPAC |
3-octadecyl-1,3-oxazolidine |
InChI |
InChI=1S/C21H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-23-21-22/h2-21H2,1H3 |
Clé InChI |
OXWISXVLRILVBG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN1CCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexanamine;[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B12292507.png)
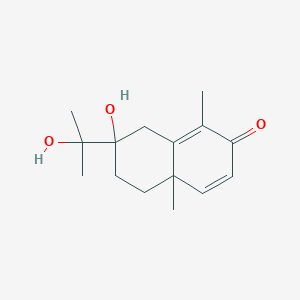
![benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B12292515.png)
![rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate)](/img/structure/B12292524.png)
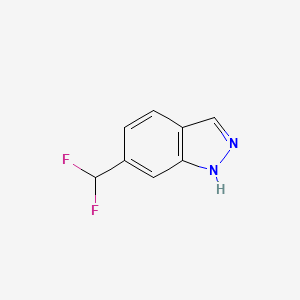
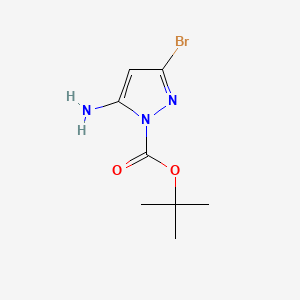

![7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12292556.png)

![9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12292562.png)
![3-[[3-Methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoic acid](/img/structure/B12292577.png)
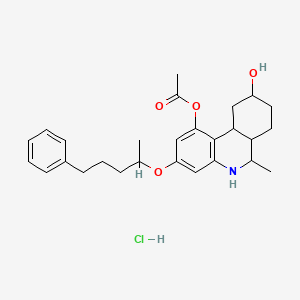
![tert-Butyl (3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B12292580.png)
